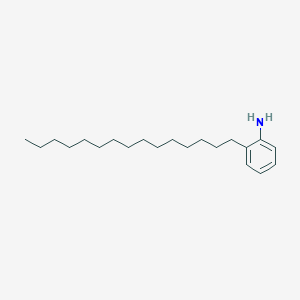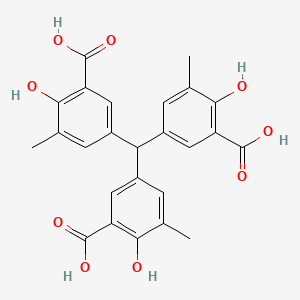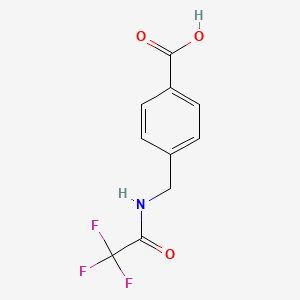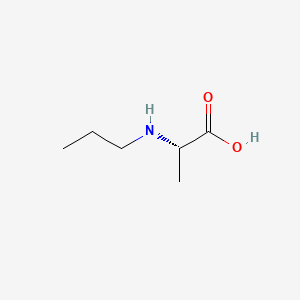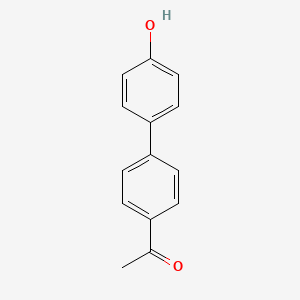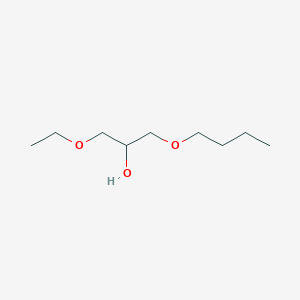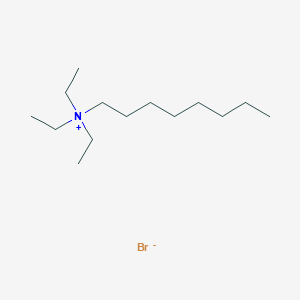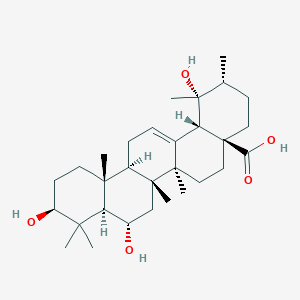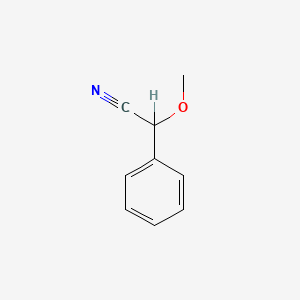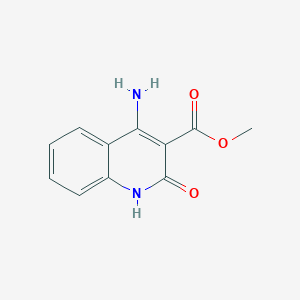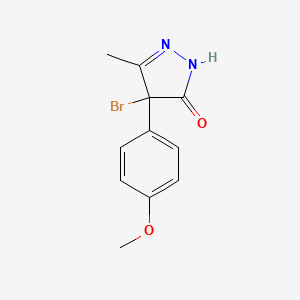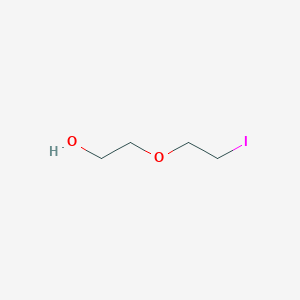
Methyl 5-(4-fluorophenyl)pent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-fluorophenyl)pent-2-enoate is an organic compound with the molecular formula C₁₂H₁₃FO₂. It is a member of the aryl-substituted alkenes and esters, characterized by the presence of a fluorophenyl group attached to a pent-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-(4-fluorophenyl)pent-2-enoate can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, with the reaction temperature maintained around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Methyl 5-(4-fluorophenyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorophenylpentanoic acid or fluorophenylpentanone.
Reduction: Fluorophenylpentanol or fluorophenylpentane.
Substitution: Various fluorophenyl-substituted derivatives.
科学的研究の応用
Methyl 5-(4-fluorophenyl)pent-2-enoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 5-(4-fluorophenyl)pent-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, while the ester moiety facilitates its incorporation into larger molecular frameworks. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
類似化合物との比較
Similar Compounds
- Methyl 5-(4-chlorophenyl)pent-2-enoate
- Methyl 5-(4-bromophenyl)pent-2-enoate
- Methyl 5-(4-methylphenyl)pent-2-enoate
Uniqueness
Methyl 5-(4-fluorophenyl)pent-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
特性
CAS番号 |
1313714-60-1 |
|---|---|
分子式 |
C12H13FO2 |
分子量 |
208.23 g/mol |
IUPAC名 |
methyl 5-(4-fluorophenyl)pent-2-enoate |
InChI |
InChI=1S/C12H13FO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3 |
InChIキー |
BHPCQASCGYNZEM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CCCC1=CC=C(C=C1)F |
異性体SMILES |
COC(=O)/C=C/CCC1=CC=C(C=C1)F |
正規SMILES |
COC(=O)C=CCCC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


